2-(2-Aminoethyl)pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

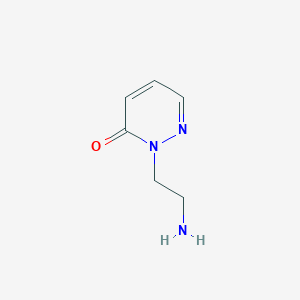

2-(2-Aminoethyl)pyridazin-3-one is a chemical compound with the CAS Number: 215524-17-7 . It has a molecular weight of 139.16 . It is a derivative of pyridazin-3(2H)-one, which is a versatile pharmacophore of medicinal significance .

Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives, including 2-(2-Aminoethyl)pyridazin-3-one, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The InChI code for 2-(2-Aminoethyl)pyridazin-3-one is 1S/C6H9N3O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5,7H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives have diverse pharmacological activities, which makes them an attractive synthetic building block for designing and synthesis of new drugs . The easy functionalization at various ring positions of pyridazinones allows for a wide range of pharmacological effects .Physical And Chemical Properties Analysis

2-(2-Aminoethyl)pyridazin-3-one is an oil with a molecular weight of 139.16 .Scientific Research Applications

- Some pyridazinones exhibit antihypertensive effects. These compounds can help regulate blood pressure by relaxing blood vessels, potentially making them useful in managing hypertension .

- Example : Dihydropyridazinone derivatives have been investigated for their vasodilating activity .

- Certain pyridazinones possess platelet aggregation inhibitory properties. These compounds may help prevent excessive blood clotting, which is crucial for cardiovascular health .

- Cardiotonic activities involve enhancing heart function. Some pyridazinones exhibit positive inotropic effects, potentially aiding heart muscle contraction .

- Pyridazinones have been studied for their analgesic and anti-inflammatory effects. These properties make them interesting candidates for pain management and inflammation control .

- Recent reports suggest that pyridazinones may have antidiabetic properties. Further research is needed to explore their potential in managing diabetes .

- Pyridazinones have shown promise as antimicrobial agents. Their ability to inhibit microbial growth makes them relevant for combating infections .

Antihypertensive Properties

Platelet Aggregation Inhibition

Cardiotonic Effects

Analgesic and Anti-Inflammatory Properties

Antidiabetic Potential

Antimicrobial Activity

Mechanism of Action

Target of Action

Pyridazinone derivatives, to which 2-(2-aminoethyl)pyridazin-3-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.

Mode of Action

It’s known that certain pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 2-(2-Aminoethyl)pyridazin-3-one might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives , it’s plausible that 2-(2-Aminoethyl)pyridazin-3-one could influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Based on the known activities of pyridazinone derivatives , it’s plausible that 2-(2-Aminoethyl)pyridazin-3-one could lead to a variety of cellular responses, depending on the specific targets and pathways it affects.

properties

IUPAC Name |

2-(2-aminoethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTKTNLZDXKQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)pyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone](/img/structure/B2440622.png)

![N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2440623.png)

![N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide](/img/structure/B2440624.png)

![2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile](/img/structure/B2440625.png)

![methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate](/img/structure/B2440627.png)

![Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B2440631.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2440632.png)

![(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione](/img/structure/B2440637.png)

![N-[[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2440638.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid](/img/structure/B2440640.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2440641.png)